

Application Notes and Protocols: 3-Chloro-N-(3-hydroxyphenyl)propanamide

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Compound of Interest

Compound Name: 3-Chloro-N-(3-hydroxyphenyl)propanamide

Cat. No.: B1357454

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Abstract

These application notes provide a detailed experimental protocol for the synthesis and characterization of **3-Chloro-N-(3-hydroxyphenyl)propanamide**, a key intermediate in organic synthesis. This compound serves as a valuable building block in the development of pharmaceutical agents, particularly those targeting the central nervous system and inflammatory pathways. Additionally, it is recognized as a potential impurity in the manufacturing of the atypical antipsychotic drug, Aripiprazole.^[1] This document outlines the chemical properties, a robust synthesis protocol, and methods for purification and characterization.

Chemical Properties and Data

A summary of the key physical and chemical properties of **3-Chloro-N-(3-hydroxyphenyl)propanamide** is presented in Table 1. This data is essential for its proper handling, characterization, and use in subsequent synthetic steps.

Table 1: Physical and Chemical Properties of **3-Chloro-N-(3-hydroxyphenyl)propanamide**

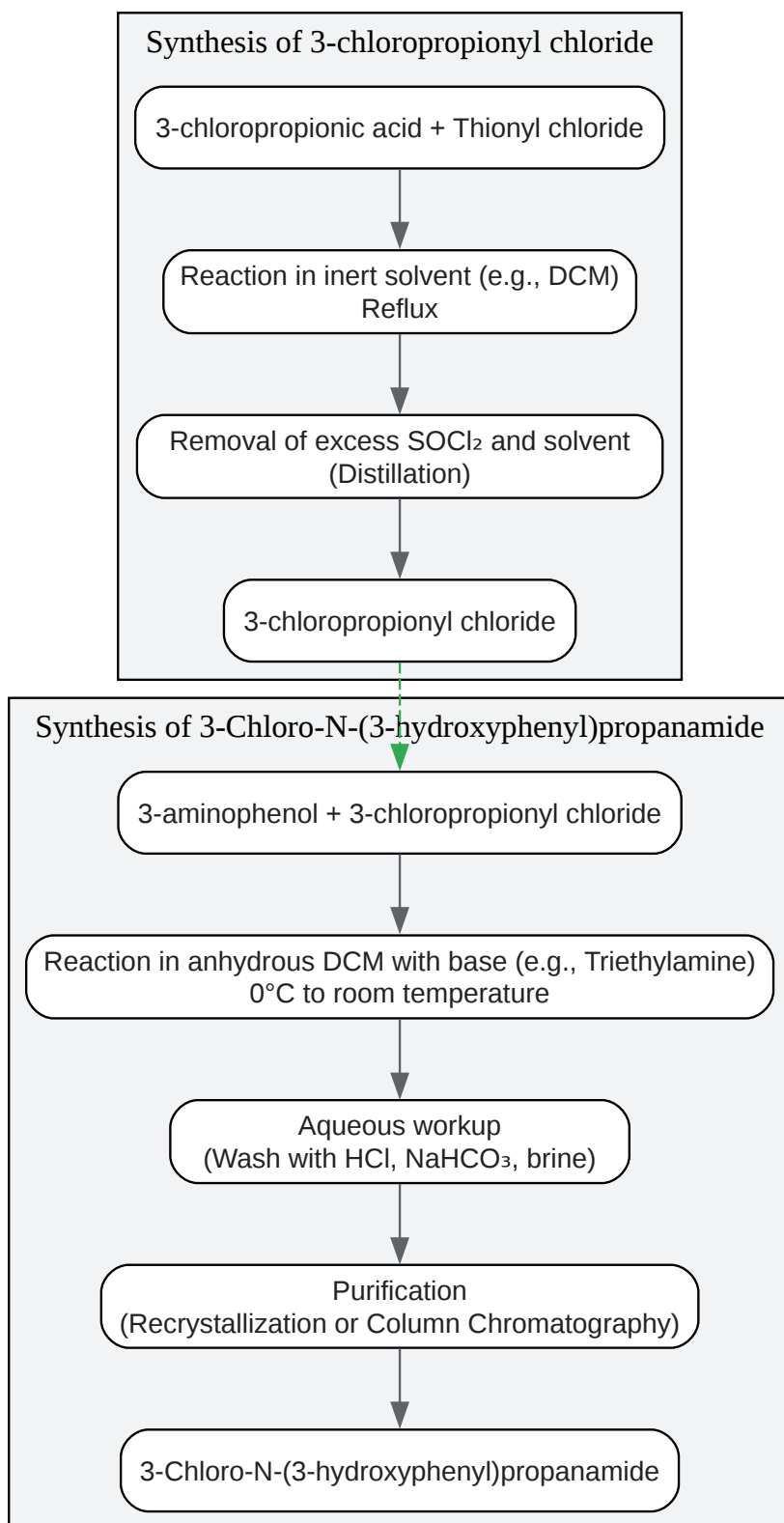
Property	Value	Source
CAS Number	50297-40-0	[2][3]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[2][3]
Molecular Weight	199.63 g/mol	[2][3]
Appearance	Off-white solid	[4]
Melting Point	134°C (decomposes)	[5]
Boiling Point	429.2 ± 30.0 °C at 760 mmHg (Predicted)	[4]
Purity	Typically ≥95%	[4]
Storage	Sealed in a dry environment at 2-8°C	[6]

Synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide

The synthesis of **3-Chloro-N-(3-hydroxyphenyl)propanamide** is achieved through the acylation of 3-aminophenol with 3-chloropropionyl chloride. This reaction is a standard method for amide bond formation.[7][8][9]

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram.



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Caption: Synthesis workflow for **3-Chloro-N-(3-hydroxyphenyl)propanamide**.

Part 1: Synthesis of 3-chloropropionyl chloride

3-chloropropionyl chloride is a key reagent and can be prepared from 3-chloropropionic acid.
[\[10\]](#)

Materials:

- 3-chloropropionic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM)
- Round-bottom flask
- Reflux condenser
- Distillation apparatus

Protocol:

- In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-chloropropionic acid in anhydrous dichloromethane.
- Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the suspension at room temperature with stirring.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO_2) ceases.
- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and dichloromethane by distillation.
- The resulting crude 3-chloropropionyl chloride can be purified by fractional distillation under reduced pressure or used directly in the next step.

Part 2: Synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide

This protocol is based on the general Schotten-Baumann reaction conditions for amide synthesis.^[8]

Materials:

- 3-aminophenol
- 3-chloropropionyl chloride
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)
- Anhydrous dichloromethane (DCM)
- Round-bottom flask
- Stirring apparatus
- Ice bath
- Separatory funnel
- 1 M Hydrochloric acid (HCl) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Apparatus for recrystallization or column chromatography

Protocol:

- Dissolve 3-aminophenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture with vigorous stirring.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[\[11\]](#)

Characterization

The identity and purity of the synthesized **3-Chloro-N-(3-hydroxyphenyl)propanamide** should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

Technique	Expected Results
^1H NMR	Peaks corresponding to the aromatic protons of the 3-hydroxyphenyl group, the methylene protons adjacent to the chlorine and the carbonyl group, and the amide and hydroxyl protons.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight (199.04 for $[\text{M}]^+$, 200.04 for $[\text{M}+\text{H}]^+$).
Melting Point	A sharp melting point around 134°C (with decomposition). [5]

Applications in Drug Development

3-Chloro-N-(3-hydroxyphenyl)propanamide is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a reactive chloro-alkyl chain and a phenolic hydroxyl group, allows for diverse chemical modifications. It is particularly useful in the preparation of compounds designed as CNS-active agents and anti-inflammatory derivatives.[\[4\]](#)[\[7\]](#)

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- 3-chloropropionyl chloride and thionyl chloride are corrosive and moisture-sensitive. Handle with care under anhydrous conditions.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- Refer to the Safety Data Sheets (SDS) for all chemicals before use.

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